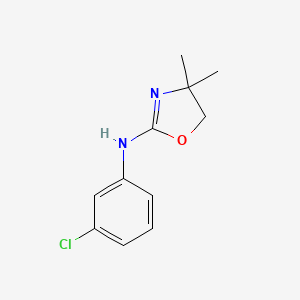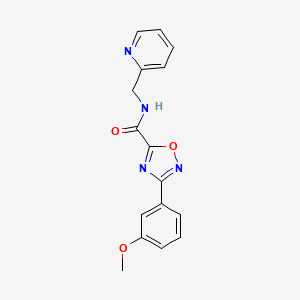
3-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 2-pyridylmethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can lead to the formation of amine derivatives.
科学的研究の応用
3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
作用機序
The mechanism of action of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(4-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural features, such as the methoxy group on the phenyl ring and the pyridylmethyl substituent
特性
分子式 |
C16H14N4O3 |
|---|---|
分子量 |
310.31 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-7-4-5-11(9-13)14-19-16(23-20-14)15(21)18-10-12-6-2-3-8-17-12/h2-9H,10H2,1H3,(H,18,21) |
InChIキー |
YHJGSLFBPPXIIR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
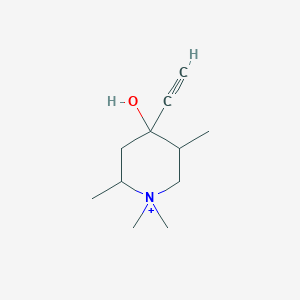
![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
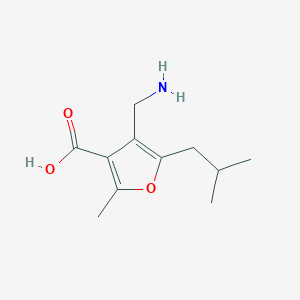
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)

![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)

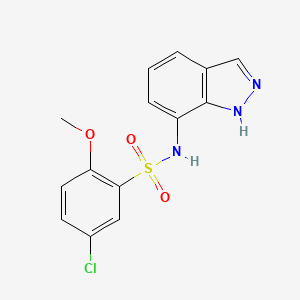
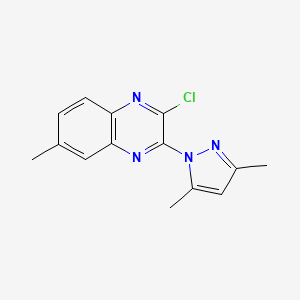
![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
